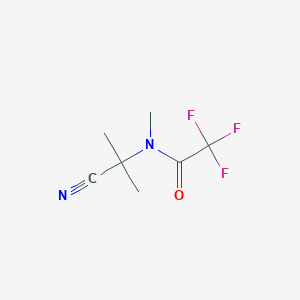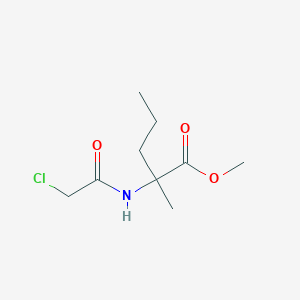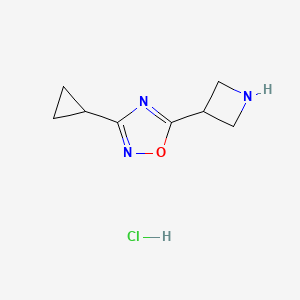![molecular formula C13H20F6N2O5 B1377720 [1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt CAS No. 1651840-82-2](/img/structure/B1377720.png)
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt
Vue d'ensemble
Description
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a chemical compound with the CAS Number: 1651840-82-2 . It has a molecular weight of 398.3 . The IUPAC name for this compound is (1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate) . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Peptidomimetic Chemistry
The azetidine ring in this compound serves as an amino acid surrogate, which is particularly useful in peptidomimetic chemistry. This application is significant for the development of peptide-based drugs that can resist enzymatic degradation, thus enhancing their therapeutic potential .
Nucleic Acid Chemistry
Due to its structural similarity to natural nucleosides, this compound finds application in nucleic acid chemistry. It can be used to create analogs that may inhibit or modulate the function of nucleic acids, offering pathways for novel drug discovery .
Catalytic Processes
The compound’s reactivity makes it suitable for catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are foundational in creating complex organic molecules, which can have implications in pharmaceutical synthesis and material science .
Ring-Opening Reactions
As a strained heterocyclic compound, it is an excellent candidate for ring-opening reactions. This property is exploited in synthetic organic chemistry to produce a variety of functionalized molecules with potential applications in drug development and industrial chemistry .
Antimicrobial Agents
Research indicates that derivatives of azetidine, such as this compound, show promising results as antimicrobial agents. They can be compared to reference drugs like amoxicillin for antibacterial properties, suggesting their use in developing new antimicrobial therapies .
Anticancer Research
Compounds containing the azetidine moiety are being explored for their anticancer properties. The ability to synthesize functionally decorated heterocyclic compounds may lead to the discovery of new anticancer drugs .
GABA Receptor Modulation
This compound can act as a structural analogue for 4-aminobutanoic acid (GABA), potentially leading to the development of positive allosteric modulators of GABA A receptors. Such modulators are important in the treatment of neurological disorders .
Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to the synthesis of a wide range of heterocyclic compounds. These compounds have a broad spectrum of biological relevance and can be used to architect novel hybrid pharmacophores with enhanced potential and efficacy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propriétés
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYWORGFLRUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)




![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)


methanol](/img/structure/B1377659.png)
